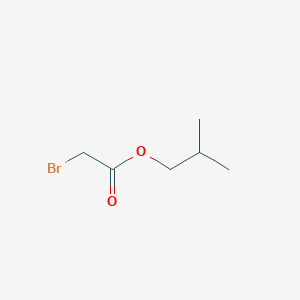
Isobutyl bromoacetate
カタログ番号 B109950
分子量: 195.05 g/mol
InChIキー: UOUQDZFAJUNYQQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US03995641
Procedure details


Over a period of 6-8 hours there was added dropwise 1 M of bromoacetyl bromide to a stirred solution of 1 M of isobutyl alcohol, 1 M of dimethylaniline and 200 ml of anhydrous ether. The solution was kept just below boiling by adjusting the rate of addition and by occasional cooling in an ice bath. After complete addition, the mixture was stirred overnight at room temperature. Water (100 ml) was added and the mixture stirred until all of the precipitate had dissolved. The layers were separated and the ether layer was washed with 100 ml portions of 10% sulfuric acid until neutralization of the washings resulted in a clear solution. The washed ether solution was dried over anhydrous sodium sulfate and after removal of the drying agent and solvent the residue was distilled in vacuo. The recovered product had a bp / 14 mm = 72° - 76° C, n25 = 1.4468.





Identifiers


|
REACTION_CXSMILES
|
[Br:1][CH2:2][C:3](Br)=[O:4].[CH2:6]([OH:10])[CH:7]([CH3:9])[CH3:8].CN(C)C1C=CC=CC=1.CCOCC>O>[Br:1][CH2:2][C:3]([O:10][CH2:6][CH:7]([CH3:9])[CH3:8])=[O:4]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(=O)Br
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C1=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCOCC
|
Step Two
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred overnight at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
the rate of addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by occasional cooling in an ice bath
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After complete addition
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture stirred until all of the precipitate
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
had dissolved
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
WASH
|
Type
|
WASH
|
|
Details
|
the ether layer was washed with 100 ml portions of 10% sulfuric acid until neutralization of the washings
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
resulted in a clear solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The washed ether solution was dried over anhydrous sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after removal of the drying agent and solvent the residue
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
was distilled in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
14 mm = 72° - 76° C, n25 = 1.4468
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
